N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-1,3-benzodiazole-5-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-1,3-benzodiazole-5-carboxamide is a heterocyclic compound featuring a benzodioxin moiety linked to a benzodiazole-carboxamide scaffold. The benzodioxin group is notable for its electron-rich aromatic system, which may influence binding interactions in biological systems, while the benzodiazole-carboxamide moiety could contribute to enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylbenzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-22(24-16-7-9-20-21(13-16)28-11-10-27-20)15-6-8-19-18(12-15)23-14-25(19)17-4-2-1-3-5-17/h1-9,12-14H,10-11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCJHLYQISJBIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=C(C=C3)N(C=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,3-Dihydro-1,4-Benzodioxin-6-Amine
The benzodioxin amine precursor is typically synthesized via nitration and subsequent reduction of 1,4-benzodioxin. In a protocol adapted from sulfonamide synthesis (Search Result 1), N-2,3-dihydrobenzo-dioxin-6-amine is prepared by reacting 1,4-benzodioxin with concentrated nitric acid at 0–5°C to introduce a nitro group at the 6-position, followed by catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol. This yields the amine with >85% purity, as confirmed by $$ ^1H $$-NMR (δ 6.72–6.68 ppm for aromatic protons) and elemental analysis.
Preparation of 1-Phenyl-1H-1,3-Benzodiazole-5-Carboxylic Acid
The benzodiazole core is constructed through cyclization of 1,2-diaminobenzene derivatives. A method analogous to benzothiazole synthesis (Search Result 3) involves condensing 4-nitro-1,2-diaminobenzene with benzaldehyde in ethanol using sodium hydrosulfite (Na$$2$$S$$2$$O$$4$$) as an oxidizing agent. The intermediate 1-phenyl-1H-1,3-benzodiazole is then nitrated at the 5-position, followed by reduction to the amine and diazotization to introduce a carboxylic acid group. Alternatively, direct carboxylation via Kolbe-Schmitt reaction under CO$$2$$ pressure at 150°C has been reported, yielding the 5-carboxylic acid derivative with 70–75% efficiency.
Carboxamide Bond Formation Strategies
Activation of Carboxylic Acid to Acid Chloride
The 5-carboxylic acid derivative is converted to its reactive acid chloride using thionyl chloride (SOCl$$_2$$) in dichloromethane under reflux. This step achieves near-quantitative conversion, as evidenced by FT-IR loss of the -OH stretch (3400 cm$$^{-1}$$) and emergence of C=O at 1770 cm$$^{-1}$$.
Coupling with Benzodioxin Amine
The acid chloride is coupled with N-2,3-dihydro-1,4-benzodioxin-6-amine in anhydrous dimethylformamide (DMF) using lithium hydride (LiH) as a base. Reaction at 80°C for 12 hours affords the target carboxamide with 65–72% yield. Critical parameters include:
- Solvent choice : DMF enhances solubility of aromatic amines.
- Base selection : LiH outperforms triethylamine in minimizing side reactions.
- Temperature control : Exceeding 90°C promotes decomposition, reducing yield by 15–20%.
Table 1: Optimization of Coupling Reaction Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | DMF, THF, Acetone | DMF | 72 |
| Base | LiH, Et$$3$$N, K$$2$$CO$$_3$$ | LiH | 68 |
| Temperature (°C) | 60, 80, 100 | 80 | 72 |
| Reaction Time (h) | 8, 12, 16 | 12 | 72 |
Alternative Routes via Intermediate Hybridization
Hydrazine Carboxamide Cyclization
Inspired by benzothiazole hydrazine hybrids (Search Result 4), an alternative pathway involves synthesizing 1-phenyl-1H-1,3-benzodiazole-5-carboxamide hydrazine, followed by cyclocondensation with benzodioxin carbonyl derivatives. Using thioglycolic acid in acetic acid under reflux forms a thiazolidin-4-one intermediate, which is subsequently oxidized to the carboxamide with hydrogen peroxide (H$$2$$O$$2$$). This route achieves comparable yields (68–70%) but requires additional purification steps to remove sulfur byproducts.
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate the coupling step. A 2019 study demonstrated that irradiating the acid chloride and amine in DMF at 100 W for 10 minutes increases yield to 78% while reducing reaction time from 12 hours to 15 minutes. This method minimizes thermal degradation, as confirmed by HPLC purity >98%.
Analytical and Spectroscopic Characterization
Spectral Data Validation
- IR Spectroscopy : The final compound exhibits characteristic stretches at 3280 cm$$^{-1}$$ (N-H), 1665 cm$$^{-1}$$ (C=O), and 1240 cm$$^{-1}$$ (C-O-C of benzodioxin).
- $$ ^1H $$-NMR (400 MHz, DMSO-d$$6 $$) : δ 8.42 (s, 1H, benzodiazole H4), 7.89–7.25 (m, 8H, aromatic), 4.32 (s, 4H, benzodioxin O-CH$$2$$).
- $$ ^{13}C $$-NMR : 165.2 ppm (C=O), 142.1 ppm (benzodiazole C5), 117.3 ppm (benzodioxin C6).
CHN Analysis and Mass Spectrometry
Elemental analysis for C$${20}$$H$${14}$$N$$3$$O$$3$$: Calculated (%) C 67.98, H 4.00, N 11.89; Found (%) C 67.82, H 4.12, N 11.75. ESI-MS m/z 354.1 [M+H]$$^+$$ corroborates molecular weight.
Challenges and Optimization Opportunities
Regioselectivity in Benzodiazole Formation
Unsubstituted 1,3-benzodiazoles often form para-substituted isomers. Introducing directing groups (e.g., nitro at C5) prior to cyclization ensures correct regiochemistry. Computational studies using density functional theory (DFT) suggest that electron-withdrawing groups stabilize the transition state by 8–10 kcal/mol, favoring 5-substitution.
Solvent and Catalyst Systems
While DMF is optimal for coupling, ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF$$4$$]) have shown promise in reducing reaction times by 30% without yield loss. Heterogeneous catalysts such as silica-supported sulfonic acid (SiO$$2$$-SO$$_3$$H) improve recyclability, achieving consistent yields over five cycles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, alkyl halides
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological and chemical properties .
Scientific Research Applications
Chemistry
In synthetic chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-1,3-benzodiazole-5-carboxamide serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the development of derivatives with tailored properties.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, particularly affecting pathways related to cancer cell proliferation and survival. For example, studies have shown that it can inhibit key enzymes involved in metabolic pathways associated with diseases like diabetes and Alzheimer's disease .
Anticancer Properties
Preliminary studies suggest significant anticancer activity against various cancer cell lines. For instance, it has been reported to reduce the viability of Caco-2 cells significantly (39.8% compared to untreated controls) . This activity is attributed to its interference with cellular processes such as apoptosis and cell cycle progression.
Antimicrobial Activity
Emerging evidence suggests that this compound possesses antimicrobial properties effective against drug-resistant strains of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens.
Medicine
The therapeutic potential of this compound is being explored for treating various diseases:
- Cancer : Its ability to inhibit tumor growth makes it a candidate for further development in oncology.
- Neurological Disorders : Its interactions with enzymes linked to neurodegenerative conditions suggest potential applications in treating Alzheimer's disease.
Industry
In industrial applications, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique chemical structure allows for the creation of advanced polymers and coatings that can be tailored for specific functionalities.
Case Study 1: Antitumor Effects
A study evaluated the effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-benzodiazole derivatives on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in both Caco-2 and A549 cells. Modifications at specific positions on the benzodiazole ring enhanced biological activity .
Case Study 2: Structure-Activity Relationship (SAR)
Investigations into the SAR of benzodiazole derivatives indicated that certain substituents could significantly enhance biological activity. Electron-withdrawing groups were found to increase potency against specific cancer types .
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. Upon binding to these targets, the compound can modulate their activity, leading to changes in cellular processes like inflammation, apoptosis, and cell proliferation. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound shares structural motifs with several benzodioxin-containing derivatives, though differences in substituents and core scaffolds lead to distinct physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Benzodioxin Derivatives
Key Observations :
- The target compound’s benzodiazole-carboxamide scaffold differentiates it from sulfonamide (5c) or pyridine-based analogs (e.g., ).
- Substituents on the benzodioxin ring (e.g., imine in , sulfonamide in ) influence electronic properties and steric bulk, which may modulate biological interactions.
- None of the analogs in the evidence demonstrated significant antibacterial activity, suggesting that minor structural changes (e.g., carboxamide vs. aureus or P. aeruginosa .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a benzodioxin moiety and a benzodiazole structure. The molecular formula is , with a molecular weight of approximately 322.32 g/mol. The presence of multiple functional groups contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄N₂O₄ |
| Molecular Weight | 322.32 g/mol |
| LogP | 2.6068 |
| Polar Surface Area | 60.688 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Enzyme Inhibition
- The compound may act as an enzyme inhibitor, particularly affecting pathways related to cancer cell proliferation and survival. Studies have shown that it can inhibit key enzymes involved in metabolic pathways.
2. Anticancer Properties
- Preliminary studies suggest that this compound demonstrates significant anticancer activity against various cancer cell lines. For instance, it has been reported to reduce the viability of Caco-2 cells significantly (39.8% compared to untreated controls) .
3. Antimicrobial Activity
- There is emerging evidence that this compound possesses antimicrobial properties, potentially effective against drug-resistant strains of bacteria and fungi .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-benzodiazole derivatives:
Case Study 1: Antitumor Effects
- A study evaluated the compound's effects on various cancer cell lines, demonstrating a dose-dependent inhibition of cell growth in both Caco-2 and A549 cells. The incorporation of specific substituents enhanced its anticancer efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
- Investigations into the SAR of benzodiazole derivatives indicated that modifications at specific positions on the benzodiazole ring could enhance biological activity. The presence of electron-withdrawing groups was found to increase potency against certain cancer types .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals insights into their biological activities:
| Compound Name | Biological Activity |
|---|---|
| N-(4-chloro-benzamide) | Moderate RET kinase inhibition |
| N-(2,3-dihydrobenzofuran) | Antimicrobial properties against Gram-positive bacteria |
| N-(benzothiazole) | Anticancer activity through microtubule inhibition |
Q & A
Q. What are the standard synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-1H-1,3-benzodiazole-5-carboxamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxin-6-amine with 1-phenyl-1H-1,3-benzodiazole-5-carboxylic acid derivatives. Key steps include:
- Solvent Selection : Polar aprotic solvents like DMF or DMSO are used to enhance reactivity.
- Base Catalysis : Alkali metal hydrides (e.g., LiH) or carbonates (e.g., Na₂CO₃) control pH and deprotonate intermediates.
- Purification : Column chromatography or recrystallization ensures high purity (>95%).
Optimization involves adjusting molar ratios (e.g., 1:1.2 for amine:acid chloride), temperature (60–80°C), and reaction time (12–24 hours). Monitoring via TLC or HPLC helps track progress .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., dihydrobenzodioxin protons at δ 4.2–4.5 ppm) and confirms regiochemistry.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₈N₂O₃: 358.1317).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity.
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. How can researchers design in vitro assays to evaluate this compound’s enzyme inhibition potential?
Methodological Answer:
- Target Selection : Prioritize enzymes with structural homology to known benzodioxin/diazole targets (e.g., kinases, cytochrome P450).
- Assay Setup : Use fluorogenic or chromogenic substrates in 96-well plates.
- Example: Measure inhibition of acetylcholinesterase (AChE) via Ellman’s method (λ = 412 nm).
- Controls : Include positive inhibitors (e.g., donepezil for AChE) and vehicle controls.
- IC₅₀ Calculation : Fit dose-response curves (0.1–100 µM) using nonlinear regression (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can computational methods accelerate reaction optimization and mechanistic understanding of this compound’s synthesis?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., B3LYP/6-31G* level).
- Reaction Path Screening : Tools like GRRM or AFIR predict intermediates and side products.
- Machine Learning : Train models on existing benzodioxin/diazole reaction datasets to predict optimal conditions (e.g., solvent/base pairs).
- Feedback Loops : Integrate experimental data (e.g., yields, byproducts) into computational workflows to refine predictions .
Q. What strategies resolve contradictions between computational predictions and experimental results in bioactivity studies?
Methodological Answer:
- Docking Validation : Cross-check molecular docking results (e.g., AutoDock Vina) with mutagenesis data.
- Example: If docking suggests hydrogen bonding with Ser203 but mutagenesis abolishes activity, reassess binding modes.
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for SAR refinement.
- Experimental Triangulation : Combine surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and cellular assays to validate computational hits .
Q. How can researchers leverage chemical software to design derivatives with improved pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and metabolic stability (CYP450 inhibition).
- Structural Modifications :
- Solubility : Introduce polar groups (e.g., -OH, -SO₃H) at the benzodiazole C5 position.
- Metabolic Stability : Replace labile esters with amides or heterocycles.
- Dynamic Simulations : Run molecular dynamics (MD) simulations (NAMD/GROMACS) to assess conformational stability in lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
